2-(Aminomethyl)-6-bromoaniline

Catalog No.
S3315694
CAS No.
1261580-80-6
M.F
C7H9BrN2
M. Wt
201.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-6-bromoaniline

CAS Number

1261580-80-6

Product Name

2-(Aminomethyl)-6-bromoaniline

IUPAC Name

2-(aminomethyl)-6-bromoaniline

Molecular Formula

C7H9BrN2

Molecular Weight

201.06

InChI

InChI=1S/C7H9BrN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4,9-10H2

InChI Key

OTTVLGHUDSOJSQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)N)CN

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)CN

Synthesis

2-(Aminomethyl)-6-bromoaniline is an aromatic amine, and its synthesis has been reported in scientific literature. One method involves the nucleophilic aromatic substitution of 2,6-dibromoaniline with methylamine. [] This reaction can be performed using various conditions, such as heating in an autoclave or using microwave irradiation. [, ]

Potential Applications

While there is no extensive research available on the specific applications of 2-(Aminomethyl)-6-bromoaniline, its chemical structure suggests potential applications in various scientific research fields:

  • Organic synthesis: The presence of the amine and bromo groups makes 2-(Aminomethyl)-6-bromoaniline a versatile building block for the synthesis of more complex molecules. The amine group can participate in various reactions, such as amide bond formation, while the bromo group can be readily substituted with other functional groups. []
  • Medicinal chemistry: Aromatic amines with similar structures have been explored in the development of pharmaceuticals. The bromo group can be a useful starting point for introducing other functionalities that may be beneficial for drug development. []
  • Material science: Aromatic amines are known to be used in the development of various materials, such as polymers and dyes. The combination of the amine and bromo groups in 2-(Aminomethyl)-6-bromoaniline could potentially lead to the development of novel materials with unique properties. []

2-(Aminomethyl)-6-bromoaniline is an organic compound classified as an aromatic amine. Its chemical structure features a benzene ring with a bromine atom at the 6th position and an aminomethyl group at the 2nd position. The molecular formula for this compound is C7_7H9_9BrN2_2, and it has a molecular weight of approximately 201.07 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

There is no current information available on the specific mechanism of action of 2-(Aminomethyl)-6-bromoaniline.

  • Toxicity: Some aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Skin and eye irritation: Aromatic amines can cause irritation upon contact with skin and eyes [].

  • Oxidation: The amino group can be oxidized to yield nitro or nitroso derivatives. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The bromine atom can undergo reduction to form the corresponding aniline derivative, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be substituted with various functional groups through nucleophilic substitution reactions. This process often employs nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

These reactions allow for the transformation of 2-(Aminomethyl)-6-bromoaniline into a variety of other compounds, expanding its utility in chemical synthesis.

Research into the biological activity of 2-(Aminomethyl)-6-bromoaniline indicates potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures often exhibit activity against various pathogens and cancer cell lines, making this compound a candidate for further investigation in drug development. Its aminomethyl group may facilitate interactions with biological targets, enhancing its pharmacological profile.

Several methods exist for synthesizing 2-(Aminomethyl)-6-bromoaniline:

  • Bromination of 2-(Aminomethyl)aniline: This method involves the bromination of 2-(aminomethyl)aniline using bromine or N-bromosuccinimide in solvents such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for large-scale bromination processes. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product.

The choice of synthesis method can significantly influence the efficiency and yield of 2-(Aminomethyl)-6-bromoaniline production.

2-(Aminomethyl)-6-bromoaniline has several applications across various domains:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Medicinal Chemistry: The compound is explored as a building block for developing new drugs and therapeutic agents due to its potential biological activity.
  • Industrial Use: It is utilized in producing dyes, pigments, and other specialty chemicals, demonstrating its versatility in industrial applications.

Interaction studies involving 2-(Aminomethyl)-6-bromoaniline focus on its binding affinity to biological targets such as enzymes and receptors. The presence of both the aminomethyl group and bromine substituent allows for diverse interactions, potentially influencing enzyme activity or receptor modulation. These interactions are critical for understanding the compound's pharmacological properties and guiding future drug design efforts.

Several compounds share structural similarities with 2-(Aminomethyl)-6-bromoaniline, each exhibiting unique properties:

Compound NameKey FeaturesDifferences
2-(Aminomethyl)anilineLacks the bromine atom; less reactive in substitution reactionsMore straightforward reactivity profile
6-BromoanilineLacks the aminomethyl group; limited applications in medicinal chemistryDoes not participate in reactions requiring aminomethyl functionality
2-(Aminomethyl)-4-bromoanilineSimilar structure but bromine is at the 4th position; different reactivityDifferent substitution patterns due to bromine's position

Uniqueness

The uniqueness of 2-(Aminomethyl)-6-bromoaniline lies in its combination of both aminomethyl and bromine substituents on the benzene ring. This specific arrangement enhances its reactivity and potential applications compared to structurally similar compounds. The dual functionality allows it to participate in diverse chemical transformations while also offering promising biological activities that merit further exploration in scientific research.

XLogP3

1.3

Dates

Modify: 2023-08-19

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